

Pentafluoropropionic anhydride physical and chemical properties

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Compound of Interest		
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An In-depth Technical Guide to **Pentafluoropropionic Anhydride** (PFPA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluoropropionic anhydride (PFPA), with the chemical formula (CF₃CF₂CO)₂O, is a highly reactive, fluorinated acylating agent. Its powerful electrophilic nature, driven by the strong electron-withdrawing effects of its fluorine atoms, makes it an indispensable reagent in analytical and synthetic chemistry. This guide provides a comprehensive overview of the physical and chemical properties of PFPA, its primary applications, particularly as a derivatization agent in chromatography, detailed experimental protocols, and essential safety and handling information.

Physical and Chemical Properties

Pentafluoropropionic anhydride is a clear, colorless liquid that is highly sensitive to moisture. [1][2][3][4][5] It is known for its corrosive nature and pungent odor.[6] The physical properties of PFPA are summarized in the table below, providing key data for laboratory use.

Table 1: Physical Properties of Pentafluoropropionic Anhydride



Property	Value	Source(s)
Molecular Formula	С6F10O3	[1][7][8]
Molecular Weight	310.05 g/mol	[1][7][9][10]
Appearance	Clear, colorless liquid	[1][8][11]
Density	1.571 g/mL at 25 °C	[9][10]
Boiling Point	69-70 °C at 735 mmHg	[9][10]
Melting Point	-43 °C	[4][5]
Refractive Index	<1.3000 at 20 °C	[11]
Water Solubility	Reacts violently	[2][4][5][12]
CAS Number	356-42-3	[7][9][11]

Chemical Reactivity and Stability

PFPA's reactivity is characterized by the high electrophilicity of its carbonyl carbons. This is due to the presence of ten fluorine atoms, which are strongly electron-withdrawing. This property makes PFPA an excellent reagent for acylation reactions.

Key Reactivity Highlights:

- Acylation: It readily reacts with nucleophiles such as alcohols, amines, and phenols to form stable pentafluoropropionyl esters and amides.[13][14] This reaction is the basis for its widespread use as a derivatizing agent.
- Moisture Sensitivity: PFPA reacts violently with water to hydrolyze into pentafluoropropionic acid.[2][4][12] This necessitates handling and storage under anhydrous conditions, often under an inert atmosphere like nitrogen or argon.[7]
- Stability: The compound is stable when stored properly in a cool, dry, and dark place, protected from moisture.[4][7][15]
- Incompatibilities: It is incompatible with strong bases, oxidizing agents, alcohols, and water.
 [2] The reaction with bases can be vigorous, and it may react with certain metals to produce

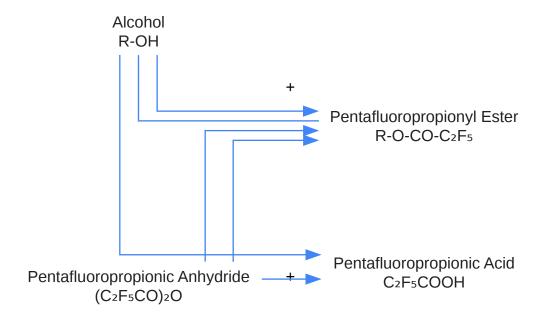


flammable hydrogen gas.[2]

The general mechanism for the acylation of an alcohol (R-OH) with PFPA is depicted below. The reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks one of the carbonyl carbons, leading to the formation of a stable ester and a molecule of pentafluoropropionic acid as a byproduct.

General Acylation Reaction of an Alcohol with PFPA

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Caption: Acylation of an alcohol with PFPA to form an ester and acid byproduct.

Applications in Research and Drug Development



The primary application of PFPA is as a derivatization reagent for gas chromatography (GC), often coupled with mass spectrometry (GC-MS) or electron capture detection (ECD).[13] Derivatization is a crucial step for analyzing polar, non-volatile compounds by converting them into more volatile and thermally stable derivatives.

Key Applications:

- Drug Analysis: PFPA is frequently used in forensic and clinical toxicology to detect and quantify drugs of abuse and their metabolites, such as opiates (morphine, codeine), cocaine metabolites (benzoylecgonine), and amphetamines.[13][16][17][18]
- Biogenic Amine Analysis: It is used to derivatize endogenous amines like tetrahydroisoquinolines and major dopamine metabolites in brain tissue for neurological research.[17]
- Pharmaceutical Development: In drug development, PFPA can be used to modify molecules to enhance their properties or to facilitate their analysis in biological matrices.[8][19]
- Fluorinated Compound Synthesis: It serves as a building block for introducing the pentafluoropropionyl group into molecules, which can significantly alter their biological activity, lipophilicity, and metabolic stability.[8]

Experimental Protocols: GC Derivatization

The following is a representative protocol for the derivatization of a sample containing hydroxyl or amine groups using PFPA for GC analysis. This procedure should be considered a guideline and may require optimization for specific applications.[13]

Safety Precaution: This procedure must be performed in a well-ventilated chemical fume hood. [6] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20]

Materials:

- Sample (e.g., analyte dissolved in a suitable solvent)
- Pentafluoropropionic Anhydride (PFPA)



- Acid Scavenger/Catalyst: 0.05 M Trimethylamine (TMA) in a non-polar solvent like benzene or ethyl acetate[13]
- Reaction Vial (e.g., 2 mL glass vial with PTFE-lined cap)
- Heating block or water bath
- Aqueous ammonia solution (5%) for workup[13]

Experimental Workflow for PFPA Derivatization 1. Sample Preparation Dissolve ~50 μg of sample in 0.5 mL solvent (e.g., Benzene) Sequential Addition 2. Add Reagents Add 0.1 mL of 0.05 M TMA. Add 10 µL of PFPA. Incubate 3. Reaction Cap vial tightly. Heat at 50 °C for 15 minutes. Neutralize Byproduct 4. Quench & Extract Cool to room temperature. Add 1 mL of 5% aqueous ammonia. Shake for 5 minutes. Prepare for Injection 5. Sample Analysis Allow layers to separate. Inject an aliquot of the

upper organic layer into the GC.



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Caption: A typical workflow for sample derivatization using PFPA for GC analysis.

Detailed Steps:

- Sample Preparation: Dissolve approximately 50 µg of the sample in 0.5 mL of a suitable solvent (e.g., benzene, ethyl acetate) in a reaction vial.[13]
- Reagent Addition: Add 0.1 mL of 0.05 M trimethylamine (TMA) solution, which acts as an acid scavenger to neutralize the pentafluoropropionic acid byproduct and drive the reaction to completion.[13] Following this, add 10 μL of PFPA to the vial.[13]
- Reaction: Immediately cap the vial tightly and heat it at 50°C for 15 minutes. Reaction times and temperatures may need to be optimized depending on the analyte's reactivity.[13]
- Workup: After cooling the mixture to room temperature, add 1 mL of 5% aqueous ammonia solution to quench any remaining anhydride and neutralize the acidic byproduct.[13]
- Extraction: Shake the vial for 5 minutes and allow the aqueous and organic layers to separate.[13]
- Analysis: An aliquot of the upper organic layer containing the derivatized analyte is carefully removed and injected into the GC or GC-MS system.[13]

Safety and Handling

PFPA is a hazardous chemical that requires strict safety protocols. It is corrosive and can cause severe skin burns and eye damage.[2][21] Inhalation of its vapors is harmful and can cause chemical burns to the respiratory tract.[3][21]

Table 2: GHS Hazard and Precautionary Information



Category	Code	Description
Hazard Pictogram	GHS05	Corrosion
Signal Word	Danger	
Hazard Statements	H314	Causes severe skin burns and eye damage.[9][16]
EUH014	Reacts violently with water.[9] [20]	
Precautionary Statements	P280	Wear protective gloves/protective clothing/eye protection/face protection.[4][7] [16]
P303+P361+P353	IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.	
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7]	
P403+P233	Store in a well-ventilated place. Keep container tightly closed.[3]	

Handling:

- Always handle PFPA inside a certified chemical fume hood to avoid inhalation of vapors.[3]
- Use appropriate personal protective equipment, including chemical-resistant gloves (e.g., butyl rubber), splash goggles, a face shield, and a lab coat.[20]
- Ensure an eyewash station and safety shower are readily accessible.[21]



Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[3][21]
- Store under an inert gas (e.g., nitrogen) to prevent reaction with atmospheric moisture.[7]
- Keep away from water, strong bases, and alcohols.[2]

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